BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine
molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Cyclopropyl-1H-pyrrolo[2, 3-
Compound Name:
Bjpyridine

Cat. No.: B1454213

An In-Depth Technical Guide to 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
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Introduction

2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound belonging to
the 7-azaindole class. The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is recognized
as a "privileged scaffold" in medicinal chemistry.[1] This is due to its structural resemblance to
the purine base adenine, which allows it to function as an effective hinge-binding motif for a
wide variety of protein kinases.[2] The introduction of a cyclopropyl group at the 2-position can
significantly influence the molecule's steric and electronic properties, potentially enhancing its
binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive
overview of the fundamental properties, synthesis, characterization, and the significant role of
the 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine scaffold in modern drug discovery and
development.

Core Molecular Properties

The fundamental molecular characteristics of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine are
essential for experimental design, reaction stoichiometry, and analytical interpretation. These
properties are summarized below.
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Property Value Source
Molecular Formula C1oH10N:2 [3]
Molecular Weight 158.20 g/mol [3]
Appearance Solid

InChi Key IOCSCGNRPAICJD-

UHFFFAOYSA-N

C1CC1C2=CC3=C(N2)N=CC=
C3

Canonical SMILES

PubChem CID 149872343 [3]

Synthesis and Chemical Reactivity

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various
established and modern synthetic routes. While specific protocols for 2-cyclopropyl-1H-
pyrrolo[2,3-b]pyridine are proprietary, general strategies involve the construction of the fused
bicyclic ring system followed by functionalization.

General Synthetic Strategies

Historically, methods for creating the 7-azaindole core included modifications of the Fischer
indole and Madelung syntheses.[4] However, contemporary drug discovery efforts frequently
employ more versatile and efficient cross-coupling reactions to build and functionalize the
scaffold. Acommon and powerful approach involves the use of palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, on a pre-
functionalized pyrrolopyridine core.[5][6]
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Starting Materials

Halogenated
1H-Pyrrolo[2,3-b]pyridine
(e.g., 2-iodo-4-chloro derivative)

Cyclopropylboronic Acid
or equivalent

Pd Catalyst
(e.g., Pd2(dba)3)
+ Base (e.g., K2CO3)

Suzuki-Miyaura
Cross-Coupling

Formation of
C-C bond

Product Hormation

2-Cyclopropyl-Substituted

1H-Pyrrolo[2,3-b]pyridine

Click to download full resolution via product page

lllustrative Experimental Protocol (Generalized Suzuki
Coupling)

The following protocol outlines a generalized procedure for the synthesis of a 2-aryl/alkyl-
substituted 7-azaindole, which can be adapted for the synthesis of the target compound.
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» Reaction Setup: To a degassed solution of a suitable halogenated 1H-pyrrolo[2,3-b]pyridine
intermediate (e.g., 2-iodo-1H-pyrrolo[2,3-b]pyridine) in a solvent mixture like 1,4-dioxane and
water, add the corresponding boronic acid (e.g., cyclopropylboronic acid).[5]

o Catalyst and Base Addition: Add a palladium catalyst, such as Pdz(dba)s or PdClz(dppf), and
a base, typically potassium carbonate (K2COs).[5][6] The choice of catalyst and ligand is
critical for achieving high chemoselectivity and yield, especially on scaffolds with multiple
reactive sites.

e Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or
Argon) at a temperature ranging from 80-100 °C. Monitor the reaction progress using Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g.,
ethyl acetate) and water. The organic layer is then dried over a drying agent (e.g., NazS0a),
filtered, and concentrated under reduced pressure.

» Final Purification: The crude product is purified using silica gel flash column chromatography
to yield the final, high-purity compound.

Reactivity Insights

The 1H-pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution reactions,
predominantly at the 3-position of the pyrrole ring. Common reactions include nitration,
bromination, and Mannich reactions.[4] The presence of the nitrogen in the pyridine ring
deactivates it towards electrophilic attack compared to the electron-rich pyrrole ring, guiding the
regioselectivity of these transformations.

Structural Elucidation and Validation

Confirmation of the chemical structure and purity of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
is paramount. This is achieved through a combination of spectroscopic techniques, which
provide a self-validating system for the compound's identity.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR are the most
powerful tools for structural elucidation. *H NMR provides information on the number of
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different types of protons and their connectivity, while 3C NMR reveals the carbon
framework. Spectroscopic data for the parent compound and its derivatives are available in
chemical databases.[7][8]

e Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by
measuring its mass-to-charge ratio (m/z), confirming the molecular formula. High-resolution
mass spectrometry (HRMS) can provide the exact mass, further validating the elemental
composition.

« Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional
groups, such as the N-H stretch of the pyrrole ring.

Applications in Drug Discovery and Medicinal
Chemistry

The 7-azaindole scaffold is a cornerstone in the development of targeted therapies, particularly
kinase inhibitors.[2][9] Its utility stems from the unique arrangement of hydrogen bond donors
(pyrrole N-H) and acceptors (pyridine N) that mimic the hinge-binding interactions of ATP.[2]

Role as a Kinase Inhibitor

Numerous 7-azaindole derivatives have been developed as potent and selective inhibitors of
various protein kinases implicated in diseases like cancer and inflammatory disorders.[9][10]

e Mechanism of Kinase Inhibition: The 7-azaindole core acts as an excellent "hinge-binding"
motif. The pyridine nitrogen accepts a hydrogen bond from a backbone NH group in the
kinase hinge region, while the pyrrole NH donates a hydrogen bond to a backbone carbonyl
group.[2] This bidentate hydrogen bonding pattern effectively anchors the inhibitor in the
ATP-binding pocket, leading to potent inhibition. The substituent at the 2-position, in this
case, the cyclopropyl group, extends into a hydrophobic pocket, contributing to the overall
binding affinity and selectivity.
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o Therapeutic Targets: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent
activity against a range of kinase targets, including:

o FGFR4 (Fibroblast Growth Factor Receptor 4): For the treatment of hepatocellular
carcinoma.[11]

o PI3K (Phosphoinositide 3-kinase): Implicated in the PI3BK/AKT/mTOR signaling pathway, a
key target in cancer therapy.[12]

o CDKS8 (Cyclin-Dependent Kinase 8): A target for treating psoriasis by mitigating
inflammatory responses.[13]

o PDE4B (Phosphodiesterase 4B): Inhibition of PDE4B has anti-inflammatory effects, with
potential applications in central nervous system (CNS) diseases.[14]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1454213?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00255
https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00222
https://pubmed.ncbi.nlm.nih.gov/38713949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549101/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a molecule of significant interest, built upon the
medicinally vital 7-azaindole scaffold. Its fundamental properties are well-defined, and its
synthesis is achievable through modern organic chemistry techniques like palladium-catalyzed
cross-coupling. The true value of this compound and its derivatives lies in their proven ability to
act as potent and selective inhibitors of key biological targets, particularly protein kinases. The
structural insights into its mechanism of action continue to guide the rational design of new and
improved therapeutics for a wide array of human diseases, from cancer to inflammatory
conditions. As research progresses, this versatile scaffold will undoubtedly remain a central
focus for drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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